molecular formula C10H7NO3 B1667810 8-Hydroxyquinoline-2-carboxylic acid CAS No. 1571-30-8

8-Hydroxyquinoline-2-carboxylic acid

Cat. No.: B1667810
CAS No.: 1571-30-8
M. Wt: 189.17 g/mol
InChI Key: UHBIKXOBLZWFKM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

8-HQC interacts with various biomolecules in biochemical reactions. It reacts with 2-aminophenol to form a benzoxazole derivative . This reaction can undergo fluorescence quenching in water, making 8-HQC a viable candidate for developing a probe for detecting water in aprotic organic solvents .

Cellular Effects

The effects of 8-HQC on cells and cellular processes are diverse. It has been found in high concentrations in the gut of Noctuid larvae, where it is proposed to act as a siderophore . This suggests that 8-HQC may play a role in controlling the gut microbiome in these organisms.

Molecular Mechanism

At the molecular level, 8-HQC exerts its effects through various mechanisms. It was identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM, and was shown to possess anti-TB properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-HQC can change over time. The compound shows the presence of seven tautomers, indicating that it can exist in multiple forms .

Metabolic Pathways

8-HQC is involved in several metabolic pathways. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine in insects . This suggests that 8-HQC may play a role in tryptophan metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY32-5915 involves the reaction of 8-hydroxyquinoline with chloroacetic acid under basic conditions to form the carboxylic acid derivative. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for BAY32-5915 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BAY32-5915 primarily undergoes substitution reactions due to the presence of the hydroxyl and carboxyl functional groups. These groups can participate in various chemical transformations, including esterification and amidation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include esters and amides of BAY32-5915, which can be further utilized in various chemical and biological studies .

Scientific Research Applications

BAY32-5915 has several scientific research applications, particularly in the fields of cancer biology and immunology:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BAY32-5915 is unique due to its high specificity for IKKα, which allows for more targeted inhibition of the NF-κB pathway. This specificity reduces potential off-target effects and makes it a valuable tool for studying IKKα-specific signaling mechanisms .

Properties

IUPAC Name

8-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBIKXOBLZWFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166211
Record name Quinaldic acid, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-30-8
Record name 8-Hydroxyquinoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinaldic acid, 8-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinaldic acid, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-Hydroxyquinaldinic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBM66FCM33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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